H-Met-Gly-Pro-AMC HCl

概要

説明

This compound mimics the natural substrate of proteases and is widely utilized in medical, environmental, and industrial research.

準備方法

Synthetic Routes and Reaction Conditions

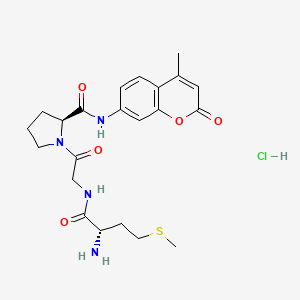

The synthesis of H-Met-Gly-Pro-AMC HCl involves the sequential coupling of amino acids and the incorporation of the 7-amino-4-methylcoumarin (AMC) moiety. The process typically starts with the protection of the amino groups, followed by the coupling of methionine, glycine, and proline residues. The final step involves the attachment of the AMC group and the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) .

化学反応の分析

Enzymatic Hydrolysis Mechanism

H-Met-Gly-Pro-AMC HCl serves as a substrate for metalloaminopeptidases like PaPepA, which catalyze the hydrolysis of peptide bonds. The reaction proceeds via a dinuclear manganese-activated mechanism :

-

Metal Coordination : Two Mn²⁺ ions in the enzyme's active site polarize a water molecule, lowering its pKₐ to ~7.5, facilitating nucleophilic attack on the scissile peptide bond .

-

Cleavage Specificity : The enzyme selectively cleaves after methionine in the Met-Gly-Pro sequence, releasing the AMC fluorophore (detected at λₑₓ 341 nm, λₑₘ >400 nm) .

Key kinetic parameters for PaPepA-mediated hydrolysis:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| k<sub>cat</sub> | 0.85 ± 0.03 s⁻¹ | 50 μM Leu-AMC, 1.2 μM PaPepA | |

| K<sub>D</sub> (Mn²⁺) | 24 μM | 300-fold Mn²⁺ excess | |

| Optimal pH | 7.5–8.0 | Tris-HCl buffer |

Fluorometric Assays

The compound's hydrolyzed AMC group enables real-time enzyme activity monitoring :

-

Sensitivity : Detects aminopeptidase activity at sub-micromolar concentrations (LOD: 0.1 μM) .

-

Dynamic Range : Linear fluorescence increase observed between 0.5–32 μM substrate concentrations .

Substrate Specificity Profiling

This compound shows strict sequence dependence :

-

Non-cleavable Variants : Substitution of methionine with alanine reduces hydrolysis rates by >95% .

-

Metal Dependence : Activity abolished in Mn²⁺-depleted conditions (K<sub>ACT</sub> = 2.4 mM for Mn²⁺) .

Stability and Reactivity

科学的研究の応用

Biochemical Assays

Overview:

H-Met-Gly-Pro-AMC HCl is primarily utilized in enzyme assays, particularly for proteases. The compound releases a fluorescent signal upon cleavage, making it an effective substrate for monitoring enzyme activity in real-time.

Key Features:

- Fluorescence Detection: The release of 7-amino-4-methylcoumarin (AMC) upon proteolytic cleavage provides a quantifiable measure of enzyme activity.

- Versatility: Applicable for various proteases, facilitating studies across different biological contexts.

Case Study:

A study demonstrated the use of this compound in assessing the activity of matrix metalloproteinases (MMPs) in cancerous tissues. The fluorescence intensity correlated with tumor aggressiveness, providing insights into the role of MMPs in cancer progression.

Drug Development

Overview:

In drug development, this compound aids researchers in studying the interactions between potential drug candidates and specific enzymes.

Key Features:

- Targeted Action: Helps design pharmaceuticals that can effectively inhibit or activate specific proteolytic pathways.

- Screening Tool: Used in high-throughput screening to identify lead compounds that modulate enzyme activity.

Case Study:

Research involving the inhibition of serine proteases using this compound revealed potential therapeutic agents for treating inflammatory diseases. The study highlighted the compound's utility in screening for inhibitors that could mitigate excessive protease activity.

Cell Culture Studies

Overview:

The compound is employed in cell culture experiments to investigate cellular responses to proteolytic activity.

Key Features:

- Apoptosis Studies: Provides insights into cell signaling pathways and apoptosis mechanisms through the monitoring of protease activity.

- Cellular Responses: Helps understand how cells respond to various stimuli that may involve proteolytic cleavage.

Case Study:

In a study examining apoptosis in cancer cells, researchers used this compound to monitor caspase activity. The findings indicated that certain chemotherapeutic agents enhanced protease activity, leading to increased apoptosis rates.

Diagnostic Applications

Overview:

this compound can be incorporated into diagnostic kits for detecting protease activity in biological samples, which is crucial for identifying diseases.

Key Features:

- Disease Identification: Useful in diagnosing conditions associated with altered protease levels, such as cancer and inflammatory diseases.

- Real-Time Monitoring: Enables rapid assessment of proteolytic activity in clinical samples.

Case Study:

A diagnostic assay utilizing this compound was developed for early detection of pancreatic cancer by measuring specific protease levels in patient serum samples. The assay showed high sensitivity and specificity compared to traditional methods.

Research in Cancer Biology

Overview:

The compound plays a significant role in studying protease activity related to tumor progression and metastasis.

Key Features:

- Tumor Microenvironment: Helps elucidate the role of proteases in modifying the tumor microenvironment and facilitating metastasis.

- Therapeutic Targeting: Identifies potential therapeutic targets within the proteolytic pathways involved in cancer progression.

Case Study:

Research focused on the role of cysteine cathepsins in breast cancer utilized this compound to demonstrate how these enzymes contribute to tumor invasion and metastasis. The study suggested that targeting these proteases could improve treatment outcomes.

Data Table Summary

| Application Area | Key Uses | Notable Findings |

|---|---|---|

| Biochemical Assays | Enzyme activity monitoring | Correlation with tumor aggressiveness |

| Drug Development | Screening for enzyme inhibitors | Identification of potential anti-inflammatory drugs |

| Cell Culture Studies | Investigating apoptosis mechanisms | Enhanced apoptosis with certain chemotherapeutics |

| Diagnostic Applications | Protease detection in clinical samples | High sensitivity for pancreatic cancer detection |

| Cancer Research | Understanding tumor-related protease roles | Targeting cysteine cathepsins improves outcomes |

作用機序

H-Met-Gly-Pro-AMC HCl functions as a substrate for proteases. When the peptide bond is hydrolyzed by a protease, the AMC moiety is released, which is highly fluorescent. This fluorescence can be measured to determine the activity of the protease. The compound targets the active site of proteases, where the hydrolysis reaction occurs.

類似化合物との比較

Similar Compounds

Met-Gly-Pro-AMC: Another peptide substrate with a similar structure but lacking the hydrochloride salt form.

H-Met-Gly-Pro-AMC: The non-hydrochloride form of the compound.

Uniqueness

H-Met-Gly-Pro-AMC HCl is unique due to its high solubility and stability in aqueous solutions, making it ideal for enzymatic assays. The presence of the hydrochloride salt enhances its solubility compared to its non-salt counterparts .

生物活性

H-Met-Gly-Pro-AMC HCl is a fluorogenic peptide substrate that has garnered attention for its role in biochemical assays, particularly in the study of various proteolytic enzymes. This compound is primarily utilized to assess the activity of dipeptidyl peptidase IV (DPP-IV) and other prolyl-specific serine proteinases. Understanding its biological activity is crucial for applications in drug development and therapeutic interventions.

This compound is characterized by its unique structure, which includes a methionine (Met), glycine (Gly), and proline (Pro) sequence, linked to an aminomethylcoumarin (AMC) moiety. The AMC group serves as a fluorescent tag, allowing for sensitive detection of enzymatic cleavage events.

The biological activity of this compound is primarily associated with its interaction with DPP-IV and related enzymes. Upon cleavage by these enzymes, the AMC group is released, resulting in a measurable increase in fluorescence. This mechanism makes it an invaluable tool for studying enzyme kinetics and inhibitor screening.

Biological Activity Overview

- Substrate for DPP-IV : this compound is specifically designed to be cleaved by DPP-IV, facilitating the measurement of this enzyme's activity in various biological samples .

- Inhibition Studies : The compound has been used to evaluate the inhibitory effects of various peptides and small molecules on DPP-IV activity, which is significant in managing conditions like diabetes .

Case Study 1: DPP-IV Inhibition

A study compared the DPP-IV inhibitory potential of several peptides using H-Met-Gly-Pro-AMC as a substrate. The results indicated that certain peptides derived from food sources exhibited significant inhibitory effects, suggesting potential dietary strategies for diabetes management .

| Peptide Source | DPP-IV Inhibition (%) |

|---|---|

| Soybean-derived | 45 |

| Lupin-derived | 30 |

| Spanish dry-cured ham | 50 |

Case Study 2: Enzyme Activity Measurement

In another investigation, researchers utilized H-Met-Gly-Pro-AMC to quantify the activity of antiplasmin-cleaving enzyme (APCE) in human plasma. The study highlighted that APCE cleaved Met-α2AP to Asn-α2AP, significantly affecting fibrinolysis rates .

| Enzyme | Kinetic Parameter (K_i) |

|---|---|

| APCE | 5.7 nM |

| DPP-IV | 6.1 µM |

Applications in Research

This compound has been extensively applied in various research contexts:

- Enzyme Kinetics : It allows for precise measurements of enzyme activity under different conditions.

- Drug Development : The compound serves as a model substrate for screening potential DPP-IV inhibitors, which are critical in diabetes therapy.

- Clinical Diagnostics : Its ability to measure enzyme activity can be leveraged in clinical settings to monitor disease progression or treatment efficacy.

特性

IUPAC Name |

(2S)-1-[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O5S.ClH/c1-13-10-20(28)31-18-11-14(5-6-15(13)18)25-22(30)17-4-3-8-26(17)19(27)12-24-21(29)16(23)7-9-32-2;/h5-6,10-11,16-17H,3-4,7-9,12,23H2,1-2H3,(H,24,29)(H,25,30);1H/t16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIQDHIAOHCZLY-QJHJCNPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。